2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidin-2-one core fused with a cyclopentane ring, substituted at the 4-position with a thioacetamide linker. The thioacetamide group connects to a 4-(trifluoromethyl)phenyl moiety, while the 1-position of the pyrimidinone ring is modified with a 3-(dimethylamino)propyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino propyl side chain may influence solubility and receptor interactions .
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O2S/c1-27(2)11-4-12-28-17-6-3-5-16(17)19(26-20(28)30)31-13-18(29)25-15-9-7-14(8-10-15)21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAUSFGURJKURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule with a complex structure that includes a tetrahydro-cyclopenta[d]pyrimidine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 470.51 g/mol. The unique structural features include:
- Tetrahydro-cyclopenta[d]pyrimidine moiety : Contributes to its biological activity.
- Dimethylamino group : Enhances solubility and interaction with biological targets.
- Trifluoromethoxy-substituted phenyl group : May influence pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant in vitro anti-tumor activity , particularly against HepG2 cell lines (human liver cancer cells). Molecular docking studies suggest that it interacts with specific enzymes involved in cancer metabolism, indicating its potential as an anticancer agent.
The following table summarizes the biological activities reported for this compound:
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the following pathways:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and survival.
- Signal Transduction Modulation : Similar compounds have been shown to affect signaling pathways critical for cancer cell proliferation.
Study on HepG2 Cells
In a recent study, the compound was tested against HepG2 cells to evaluate its cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound lead to increased cell death. This study highlights the potential for developing this compound as a therapeutic agent in liver cancer treatment.
Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinity of this compound with various targets. The results showed promising interactions with enzymes that play roles in cancer progression, suggesting further investigation into its therapeutic applications is warranted .
Synthesis and Research Applications
The synthesis of 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic synthesis techniques. Recent advancements include microwave-assisted synthesis methods that enhance yields and reduce reaction times.
Scientific Research Applications
Structural Characteristics
This compound features a complex molecular structure that includes:
- Cyclopentapyrimidine Core : A bicyclic structure that contributes to its biological activity.
- Dimethylamino Group : Enhances solubility and potential interactions with biological targets.
- Trifluoromethoxy-substituted Phenyl Group : Imparts unique chemical properties that may influence pharmacological activity.
Anticancer Activity
Research indicates that this compound exhibits significant in vitro anti-tumor activity , particularly against HepG2 cell lines (human liver cancer cells). This suggests its potential as an anticancer agent, with studies demonstrating its effectiveness in inhibiting tumor growth through various mechanisms.
Mechanistic Insights
Molecular docking studies have revealed that this compound interacts with specific enzymes involved in cancer metabolism and progression. These interactions may underlie its observed biological activities and therapeutic potential.
Anti-inflammatory Properties
Compounds with similar structural motifs have shown significant inhibition of cyclooxygenase (COX-II) enzymes, which are implicated in inflammation and cancer progression. This highlights the potential of this compound to serve as a lead structure for developing new anti-inflammatory agents.
Case Studies
Several studies have highlighted the biological activity of compounds with related structural motifs:
- Inhibition of COX-II Enzymes : A compound with a similar cyclopentapyrimidine core demonstrated significant inhibition of COX-II enzymes, suggesting potential applications in treating inflammatory diseases.
- Antitumor Activity : Research on structurally related compounds has consistently shown promising results in various cancer models, underscoring the therapeutic potential of this chemical class.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogues differ in substituents on the pyrimidinone core, aminoalkyl side chains, or arylacetamide groups. Key examples include:
Key Observations :
- Aryl Substituent Effects : The trifluoromethyl group (target compound) enhances electron-withdrawing properties compared to halogens (e.g., 4-chloro in ) or difluorophenyl (), influencing π-π stacking or hydrophobic interactions .
- Core Heterocycle Variations: Thieno-pyrimidine fusion () introduces additional aromaticity, possibly enhancing DNA intercalation or kinase inhibition compared to non-fused pyrimidinones .
Bioactivity and Target Profiling
While direct bioactivity data for the target compound are absent in the evidence, structural clustering principles () suggest:
- Compounds with similar fragmentation spectra (cosine scores >0.8) likely share bioactivity profiles . For example, the diethylamino analogue () may exhibit comparable kinase inhibition but altered pharmacokinetics due to increased lipophilicity.
- The 4-chlorophenyl derivative () and thieno-pyrimidine analogues () have demonstrated anticancer activity in related studies, suggesting the target compound’s trifluoromethyl group could optimize potency or selectivity .
- Non-fused pyrimidinones () show antimicrobial activity, implying the target compound’s fused core may shift its mode of action toward eukaryotic targets .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or thioetherification reactions. Key steps include coupling the cyclopenta[d]pyrimidinone core with the thioacetamide linker and trifluoromethylphenyl group. Optimization involves adjusting reaction time, temperature, and catalysts. For example, refluxing in ethanol with sodium acetate as a base (as seen in analogous acetamide syntheses) improves yields up to 80–85% . Purification via recrystallization (e.g., ethanol-dioxane mixtures) enhances purity. Monitoring reaction progress with TLC or HPLC is critical to minimize byproducts.
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Use NMR (300–400 MHz, DMSO-) to confirm structural motifs (e.g., NHCO at δ 10.08 ppm, SCH at δ 4.08–4.12 ppm) and assess purity .
- Elemental Analysis : Verify C, H, N, S content (e.g., deviations ≤0.3% from theoretical values indicate purity) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peaks) .
- Melting Point : Consistency in melting range (e.g., 224–230°C for related compounds) indicates crystallinity .
Q. How can researchers assess the compound’s stability under experimental conditions?
Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and quantify impurities. For example, cyclopenta[d]pyrimidinone derivatives may hydrolyze under acidic/basic conditions, requiring pH-controlled storage .
Advanced Research Questions
Q. How can contradictions in biological activity data between studies be resolved?
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC values) to rule out false positives/negatives .
- Target Selectivity Profiling : Use kinase or receptor panels to confirm specificity. For instance, trifluoromethylphenyl-containing analogs may exhibit off-target effects due to hydrophobic interactions .
- Structural Analog Comparison : Benchmark against derivatives (e.g., replacing dimethylaminopropyl with piperidinyl groups) to isolate pharmacophore contributions .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- Molecular Docking : Simulate binding to hypothesized targets (e.g., kinases) using software like AutoDock Vina. The dimethylaminopropyl group may enhance solubility, while the trifluoromethylphenyl moiety influences hydrophobic binding .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data from analogs .
- DFT Calculations : Predict reactive sites (e.g., sulfur in thioacetamide linker) for functionalization .
Q. How should researchers design assays to evaluate the compound’s mechanism of action?
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., for kinases or proteases). Include positive controls (e.g., staurosporine for kinases) .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, accounting for efflux pumps (e.g., P-gp) that may limit bioavailability .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites via HR-MS to identify oxidation or demethylation pathways .
Q. What strategies mitigate low yields or impurities during scale-up synthesis?
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
- Solvent Optimization : Replace ethanol with DMF or THF if intermediates are poorly soluble .
- Byproduct Trapping : Add scavengers (e.g., polymer-supported reagents) to remove unreacted starting materials .
Data Contradiction Analysis
Q. How to address discrepancies in NMR or mass spectrometry data?
- Solvent Artifact Check : Ensure solvents (e.g., DMSO) do not interfere with NMR signals .
- Isotopic Pattern Analysis : Confirm molecular ion clusters in MS match theoretical isotopic distributions .
- Dynamic Exchange Effects : For NH protons, use variable-temperature NMR to resolve broadening caused by tautomerism .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Thioetherification | Ethanol, reflux, 30 min | 85% | |
| Cyclization | DMF, 80°C, 12 h | 60–80% | |
| Purification | Ethanol-dioxane (1:2) | >95% purity |
Q. Table 2. Common Degradation Pathways
| Condition | Degradation Product | Detection Method |
|---|---|---|
| Acidic (pH 3) | Hydrolyzed pyrimidinone | HPLC |
| Light (ICH Q1B) | Sulfoxide derivative | LC-MS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
